molecular formula C14H14FNO2 B4433670 N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide

N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide

Cat. No.: B4433670
M. Wt: 247.26 g/mol
InChI Key: IKMTUUASUATUGV-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide is an organic compound that belongs to the class of furamides It features a fluorobenzyl group attached to a dimethyl-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylfuran and 2-fluorobenzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: The 2,5-dimethylfuran is first activated with a suitable activating agent, followed by the addition of 2-fluorobenzylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s overall stability and reactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    N-(2-fluorobenzyl)-2,5-dimethylfuran: Similar structure but lacks the amide group.

    2,5-dimethyl-3-furamide: Lacks the fluorobenzyl group.

    N-(2-chlorobenzyl)-2,5-dimethyl-3-furamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide is unique due to the presence of both the fluorobenzyl and dimethylfuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9-7-12(10(2)18-9)14(17)16-8-11-5-3-4-6-13(11)15/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMTUUASUATUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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